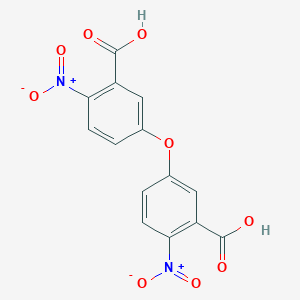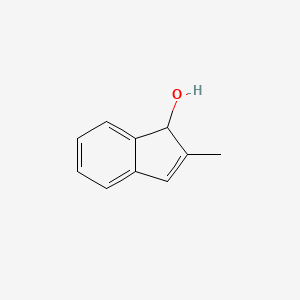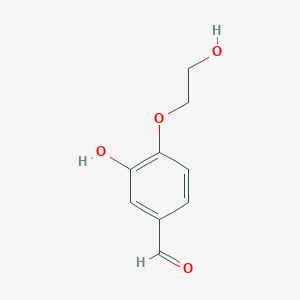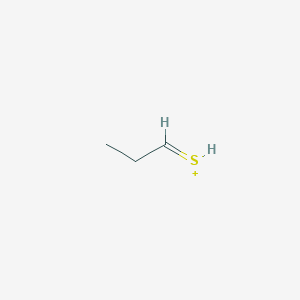
Octyl 2,3-bis(hexadecyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2,3-bis(hexadecyloxy)propanoate: is an ester compound characterized by its unique structure, which includes an octyl group and two hexadecyloxy groups attached to a propanoate backbone. Esters like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification of propanoic acid derivatives with octyl alcohol and hexadecyloxy groups. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and precise control of reaction conditions, such as temperature and pressure, is crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octyl 2,3-bis(hexadecyloxy)propanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the ester groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Octyl 2,3-bis(hexadecyloxy)propanoate is used as a model compound in esterification studies and as a reactant in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study lipid metabolism and the role of esters in biological membranes.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties. It can also be used as a plasticizer in polymer industries.
Mechanism of Action
The mechanism by which Octyl 2,3-bis(hexadecyloxy)propanoate exerts its effects involves the hydrolysis of the ester bonds, leading to the release of octyl alcohol and hexadecyloxypropanoic acid. These products can interact with various molecular targets, including enzymes and receptors, influencing biological pathways related to lipid metabolism and membrane dynamics.
Comparison with Similar Compounds
Octyl propanoate: Similar ester structure but lacks the hexadecyloxy groups.
Hexadecyl propanoate: Contains a hexadecyl group but lacks the octyl group.
Ethyl 2,3-bis(hexadecyloxy)propanoate: Similar structure but with an ethyl group instead of an octyl group.
Uniqueness: Octyl 2,3-bis(hexadecyloxy)propanoate is unique due to the presence of both octyl and hexadecyloxy groups, which confer specific physicochemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
64713-33-3 |
|---|---|
Molecular Formula |
C43H86O4 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
octyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C43H86O4/c1-4-7-10-13-16-18-20-22-24-26-28-30-32-35-38-45-41-42(43(44)47-40-37-33-15-12-9-6-3)46-39-36-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h42H,4-41H2,1-3H3 |
InChI Key |
CYLCGVZTRMCQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)

![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)


![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)




![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)

